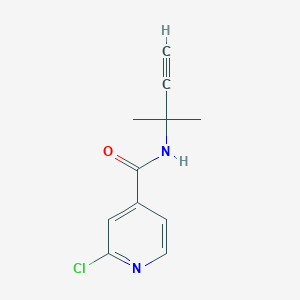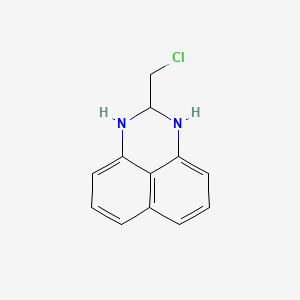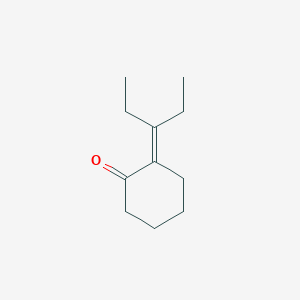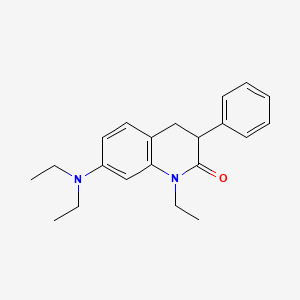
7-(Diethylamino)-1-ethyl-3-phenyl-3,4-dihydroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Diethylamino)-1-ethyl-3-phenyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family It is characterized by a diethylamino group at the 7th position, an ethyl group at the 1st position, and a phenyl group at the 3rd position of the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-1-ethyl-3-phenyl-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with diethylamine and ethyl acetoacetate under acidic conditions, followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-(Diethylamino)-1-ethyl-3-phenyl-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, dihydroquinoline derivatives, and substituted quinoline compounds, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
7-(Diethylamino)-1-ethyl-3-phenyl-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe and in the study of biological pathways.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-(Diethylamino)-1-ethyl-3-phenyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The diethylamino group enhances its ability to interact with biological membranes and proteins, potentially affecting cellular processes. The compound may act by modulating enzyme activity, altering signal transduction pathways, or binding to specific receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
7-(Diethylamino)-3-formylcoumarin: Known for its luminescent properties and used in fluorescent probes.
7-(Diethylamino)-4-methylcoumarin: Utilized in the development of dyes and pigments.
7-(Diethylamino)-2-oxo-2H-1-benzopyran-4-carboxaldehyde: Employed in organic synthesis and as a reagent in chemical reactions.
Uniqueness
7-(Diethylamino)-1-ethyl-3-phenyl-3,4-dihydroquinolin-2(1H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across various scientific disciplines, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
144846-56-0 |
|---|---|
Fórmula molecular |
C21H26N2O |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
7-(diethylamino)-1-ethyl-3-phenyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C21H26N2O/c1-4-22(5-2)18-13-12-17-14-19(16-10-8-7-9-11-16)21(24)23(6-3)20(17)15-18/h7-13,15,19H,4-6,14H2,1-3H3 |
Clave InChI |
HABBCFKGIFFGFJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(CC(C1=O)C3=CC=CC=C3)C=CC(=C2)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


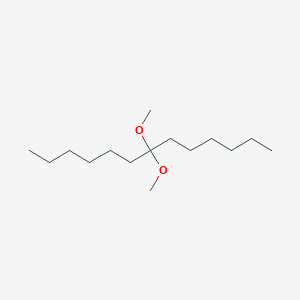
![3-Amino-5-[(pentyloxy)carbonyl]benzoate](/img/structure/B12552533.png)

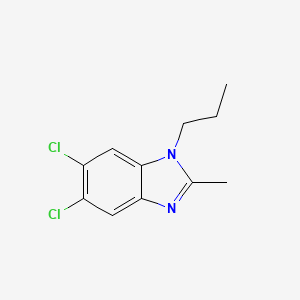
![1,1'-[2,2-Bis(azidomethyl)propane-1,3-diyl]dibenzene](/img/structure/B12552569.png)
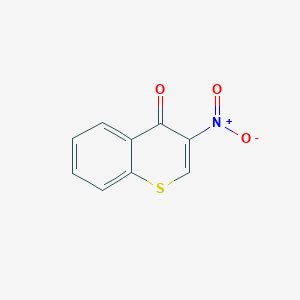
![2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B12552580.png)
![Oxalic acid;1,3,8-trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12552581.png)


